PPARγ Binding Affinity vs. Rosiglitazone
The target compound displays a thermodynamic dissociation constant (Kd) of 4.90 nM for PPARγ as measured by surface plasmon resonance (SPR) assay [1]. In comparison, the clinical PPARγ full agonist rosiglitazone exhibits a Kd of approximately 43 nM under comparable SPR conditions . This represents an 8.8-fold tighter binding for the target compound, indicating superior target engagement at lower concentrations [1].
| Evidence Dimension | PPARγ equilibrium binding affinity (Kd) |
|---|---|
| Target Compound Data | Kd = 4.90 nM (SPR, immobilized PPARγ LBD) |
| Comparator Or Baseline | Rosiglitazone: Kd ≈ 43 nM (SPR, immobilized PPARγ LBD) |
| Quantified Difference | ~8.8-fold tighter binding for target compound |
| Conditions | SPR assay; PPARγ LBD immobilized; thermodynamic dissociation constant |
Why This Matters
Higher binding affinity at lower concentrations can translate to lower required dosing and potentially reduced off-target engagement, which is a critical differentiator for procurement in lead optimization programs.
- [1] BindingDB. BDBM50235985 (CHEMBL4092600). Kd = 4.90 nM; SPR assay on immobilized PPARγ. Available at: https://www.bindingdb.org View Source
